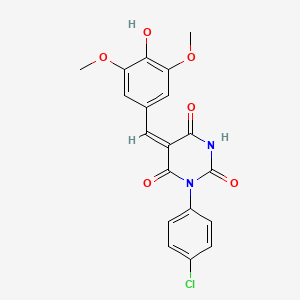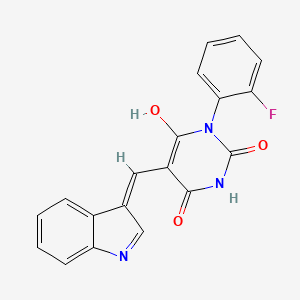![molecular formula C24H25N3O3 B11654875 3-(1H-1,3-benzodiazol-2-yl)-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B11654875.png)
3-(1H-1,3-benzodiazol-2-yl)-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-1,3-benzodiazol-2-yl)-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-2H-chromen-2-one is a complex organic compound that belongs to the class of benzodiazoles and chromenones. This compound is characterized by its unique structure, which includes a benzodiazole ring fused with a chromenone moiety and a piperidine substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,3-benzodiazol-2-yl)-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-2H-chromen-2-one typically involves multi-step organic reactions One common method includes the condensation of 2-aminobenzimidazole with a suitable aldehyde to form the benzodiazole coreThe final step involves the alkylation of the chromenone with 2-ethylpiperidine under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1H-1,3-benzodiazol-2-yl)-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The benzodiazole ring can be reduced under hydrogenation conditions.
Substitution: The piperidine moiety can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a reduced benzodiazole derivative.
Substitution: Formation of various substituted derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
3-(1H-1,3-benzodiazol-2-yl)-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe due to its chromenone moiety.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific optical properties.
Wirkmechanismus
The mechanism of action of 3-(1H-1,3-benzodiazol-2-yl)-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets. The benzodiazole ring can intercalate with DNA, potentially inhibiting DNA replication and transcription. The chromenone moiety can interact with various enzymes, modulating their activity. The piperidine substituent may enhance the compound’s ability to cross cell membranes, increasing its bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1H-1,3-benzodiazol-2-yl)methylbenzamide: Similar benzodiazole core but lacks the chromenone and piperidine moieties.
3-(1H-1,3-benzodiazol-2-yl)benzoic acid: Contains a carboxylic acid group instead of the chromenone and piperidine moieties.
3-(1H-1,3-benzodiazol-2-yl)propanehydrazide: Features a hydrazide group instead of the chromenone and piperidine moieties.
Uniqueness
The uniqueness of 3-(1H-1,3-benzodiazol-2-yl)-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-2H-chromen-2-one lies in its combined structural features, which confer distinct chemical and biological properties. The presence of the chromenone moiety enhances its potential as a fluorescent probe, while the piperidine substituent improves its bioavailability and membrane permeability.
Eigenschaften
Molekularformel |
C24H25N3O3 |
|---|---|
Molekulargewicht |
403.5 g/mol |
IUPAC-Name |
3-(1H-benzimidazol-2-yl)-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxychromen-2-one |
InChI |
InChI=1S/C24H25N3O3/c1-2-16-7-5-6-12-27(16)14-18-21(28)11-10-15-13-17(24(29)30-22(15)18)23-25-19-8-3-4-9-20(19)26-23/h3-4,8-11,13,16,28H,2,5-7,12,14H2,1H3,(H,25,26) |
InChI-Schlüssel |
RTWFMEFZEAPDJB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCCCN1CC2=C(C=CC3=C2OC(=O)C(=C3)C4=NC5=CC=CC=C5N4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1E)-3,3-Dimethyl-6-(trifluoromethyl)-1H,2H,3H,4H,7H-indolo[2,3-C]quinolin-1-ylidene]hydroxylamine](/img/structure/B11654794.png)

![N-{(2Z)-3-(4-chlorophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}-beta-alanine](/img/structure/B11654811.png)

![4-[3-(3,4-Dimethoxy-benzoyl)-thioureido]-N-(5-ethyl-[1,3,4]thiadiazol-2-yl)-benzenesulfonamide](/img/structure/B11654825.png)

![2-Chloro-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-C]pyrazol-3-YL]benzamide](/img/structure/B11654838.png)
![2,2,6,6-Tetramethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B11654851.png)
![N-[(E)-amino(1,3-benzoxazol-2-ylamino)methylidene]-3-chloro-4-nitrobenzamide](/img/structure/B11654853.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(5-chloro-2-hydroxyphenyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11654861.png)

![5-(1-{[5-(diethylamino)pentan-2-yl]amino}propylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11654871.png)
![(6Z)-6-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11654881.png)
![4-bromo-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11654889.png)
